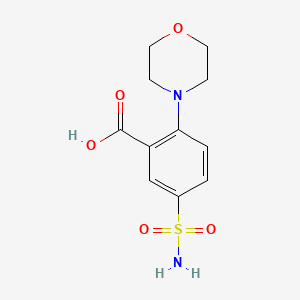

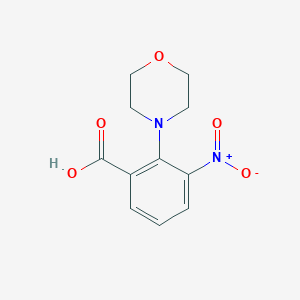

5-(氨基磺酰基)-2-吗啉-4-基苯甲酸

描述

5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid is a compound that can be considered a derivative of sulfonamide. Sulfonamides are a group of molecules that contain the sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This class of compounds is known for its various biological activities, including antibacterial properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives, which are structurally related to 5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid, can be achieved through electrochemical methods. For instance, anodic oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids using a commercial carbon anode leads to the formation of sulfonamide derivatives. The electrogenerated quinone diimine is a key intermediate that undergoes a Michael-type addition reaction with arylsulfinic acids to yield the desired sulfonamide derivatives. By controlling the exerted potentials, it is possible to isolate mono- and disulfone derivatives from the same precursor .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, and in some cases, single crystal X-ray analysis is used to confirm the structures. For example, the structures of certain benzylthio-1,3,4-oxadiazoles derived from α-amino acids were confirmed using this technique . Although the exact structure of 5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid is not detailed in the provided papers, similar analytical methods could be applied to ascertain its molecular configuration.

Chemical Reactions Analysis

Sulfonamide derivatives can be synthesized through various chemical reactions. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves multiple steps, starting from 4-amino-2-hydroxybenzoic acid. The process includes methylation, reaction with potassium thiocyanate and bromine, ethylation with bromoethane, and final oxidation with hydrogen peroxide . These reactions highlight the complexity and multi-step nature of synthesizing sulfonamide derivatives, which would be similar for the synthesis of 5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their specific structure. The provided papers do not detail the properties of 5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid, but similar compounds have been synthesized and analyzed using techniques such as IR, 1H NMR, and MS to confirm their chemical structures . These techniques can provide information on the physical state, solubility, stability, and other chemical properties of the compound .

科学研究应用

抗菌活性

(Aziz ur-Rehman et al., 2015) 进行的一项研究合成了一系列与5-(氨基磺酰基)-2-吗啉-4-基苯甲酸相关的化合物,展示了它们作为抗菌剂的潜力。另一项研究 (Aziz‐ur‐Rehman et al., 2015) 证实了类似的发现,表明这些化合物具有良好的抗菌活性。

抗微生物活性

源自5-(氨基磺酰基)-2-吗啉-4-基苯甲酸的化合物也显示出作为抗微生物剂的潜力。 (D. B. Janakiramudu et al., 2017) 合成了一系列磺胺类和氨基甲酸酯,展示出强大的抗微生物活性。此外, (M. A. Oliveira et al., 2015) 对一种相关化合物4-(苯基磺酰基)吗啉进行了抗微生物和调节活性的研究。

生化和药理研究

多项研究聚焦于与5-(氨基磺酰基)-2-吗啉-4-基苯甲酸相关的化合物的生化和药理方面。 (B. Allison et al., 2006) 从这一化学类别中鉴定出新的胆囊收缩素-2受体拮抗剂。另一项研究 (U. Schindler et al., 2006) 在这些化合物中发现了具有扩血管作用的新可溶性鸟苷酸环化酶激动剂。

合成和化学分析

还进行了与相关化合物的合成和化学性质相关的研究。 (G. Griss & H. Machleidt, 1970) 和 (С. А. Чумаченко et al., 2014) 探索了各种衍生物的合成,扩展了对它们的化学行为和潜在应用的理解。

抗癌研究

在肿瘤学领域, (A. El-Sharief et al., 2019) 和 (Aysha Gaur et al., 2022) 进行了关于新型吲哚衍生物的研究,包括与5-(氨基磺酰基)-2-吗啉-4-基苯甲酸相关的化合物,以探究它们作为抗癌剂的潜力。

安全和危害

未来方向

属性

IUPAC Name |

2-morpholin-4-yl-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c12-19(16,17)8-1-2-10(9(7-8)11(14)15)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15)(H2,12,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFZVEPUUJLDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407008 | |

| Record name | 5-(aminosulfonyl)-2-morpholin-4-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid | |

CAS RN |

65194-68-5 | |

| Record name | 5-(aminosulfonyl)-2-morpholin-4-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

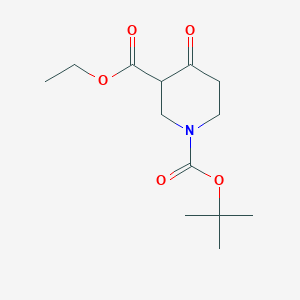

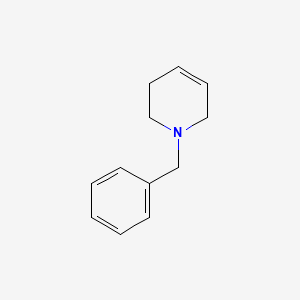

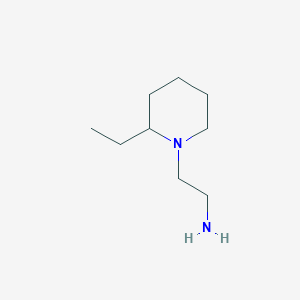

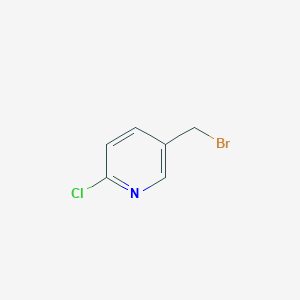

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)